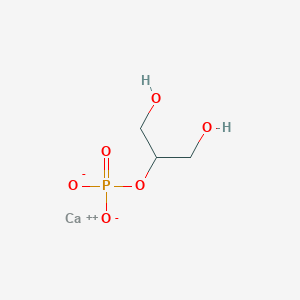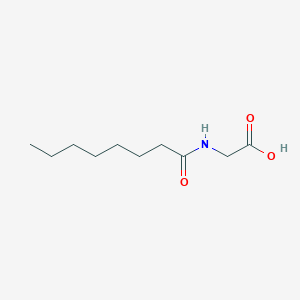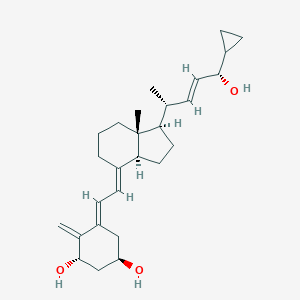
3-O-(2-Aminoethyl)-25-hydroxyvitamin D3
Overview
Description
3-O-(2-Aminoethyl)-25-hydroxyvitamin D3, also known as 25-hydroxyvitamin D3-aminoethyl ester, is a synthetic derivative of vitamin D3 that has been used in scientific research for a variety of applications. It is a modified form of vitamin D3, a fat-soluble vitamin that is essential for bone health, calcium absorption, and other physiological processes. Vitamin D3 has been studied extensively and is known to have a wide range of effects on the body. 25-hydroxyvitamin D3-aminoethyl ester has been developed as a research tool to study the effects of vitamin D3 in greater detail, as well as to explore new and exciting applications.
Scientific Research Applications
1. Therapeutic Potential in Prostate Cancer
The analog of 25-hydroxyvitamin D3, specifically 25-hydroxyvitamin D3-3β-(2)-Bromoacetate, has shown promising results as a therapeutic agent for prostate cancer. It demonstrated the ability to inhibit the growth of various prostate cancer cells and caused apoptosis, suggesting its potential as a non-toxic alternative for treating both androgen-sensitive and androgen-refractory prostate cancer (Swamy et al., 2004).
2. Role in Vitamin D Metabolism
Research on the glucuronidation of 25-hydroxyvitamin D3 by human liver microsomes highlights its significance in vitamin D metabolism. The study identified UGT1A4 and UGT1A3 as principal catalysts in the liver, influencing the formation of 25-hydroxyvitamin D3 metabolites. This process plays a critical role in maintaining vitamin D homeostasis (Wang et al., 2014).
3. Implications in Sarcoidosis
Studies involving pulmonary alveolar macrophages in sarcoidosis patients revealed that these cells metabolize 25-hydroxyvitamin D3, producing a compound similar to 1,25-dihydroxyvitamin D3. This indicates a unique aspect of vitamin D metabolism in sarcoidosis, which could have clinical implications for understanding and managing the disease (Adams et al., 1983).
4. Vascular Smooth Muscle Cell Regulation
The presence of 25-hydroxyvitamin D3-1α-hydroxylase in human vascular smooth muscle cells suggests a mechanism for local synthesis of 1,25-dihydroxyvitamin D3. This enzyme's expression can be modulated by factors like parathyroid hormone and estrogenic compounds, pointing towards a potential autocrine mechanism influencing vascular smooth muscle cell proliferation and phenotype (Somjen et al., 2005).
5. Expression in Parathyroid Glands
Research on 25-hydroxyvitamin D3-1α-hydroxylase expression in parathyroid glands, both normal and pathological, has provided insights into its role in calcium homeostasis and bone metabolism. This expression in the parathyroid, a key regulator of calcium, suggests a more intricate role of vitamin D metabolism in calcium regulation and parathyroid pathologies (Segersten et al., 2002).
6. Implications in Bone Health and Treatment of Psoriasis
Studies have shown that 1,25-dihydroxyvitamin D3 and its analogs, including 25-hydroxyvitamin D3, play significant roles in bone health, aiding in the treatment of conditions like rickets, renal osteodystrophy, and osteoporosis. Moreover, these compounds have been utilized in the treatment of psoriasis, indicating their importance in dermatological applications (Holick et al., 1992).
7. Reduced Activity in Prostate Cancer Cells
Research has found that human prostate cancer cells show reduced activity of 1α-hydroxylase, which is crucial for converting 25-hydroxyvitamin D3 to its active form. This reduction correlates with a decreased susceptibility to growth inhibition by 25-hydroxyvitamin D3, highlighting the importance of this metabolic pathway in prostate cancer biology (Hsu et al., 2001).
properties
IUPAC Name |
(6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-(3-aminopropoxy)-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H51NO2/c1-22-11-14-26(33-20-8-19-31)21-25(22)13-12-24-10-7-18-30(5)27(15-16-28(24)30)23(2)9-6-17-29(3,4)32/h12-13,23,26-28,32H,1,6-11,14-21,31H2,2-5H3/b24-12+,25-13-/t23-,26+,27-,28+,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIPMHBURQASRR-BAUWAPLESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OCCCN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)OCCCN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H51NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40475930 | |
| Record name | 3-O-(2-Aminoethyl)-25-hydroxyvitamin D3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40475930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-O-(2-Aminoethyl)-25-hydroxyvitamin D3 | |
CAS RN |
163018-26-6 | |
| Record name | 3-O-(2-Aminoethyl)-25-hydroxyvitamin D3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40475930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5H-Dibenzo[b,f]azepine-5-carbonyl chloride](/img/structure/B196287.png)

![8-Azaspiro[4.5]decane-7,9-dione](/img/structure/B196294.png)







![Calcipotriol, anhydrous impurity A [EP]](/img/structure/B196321.png)